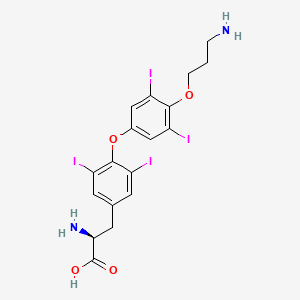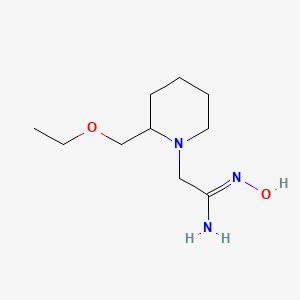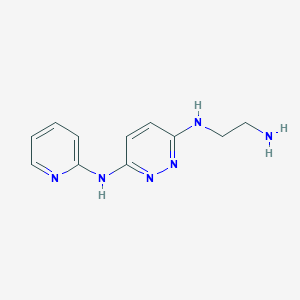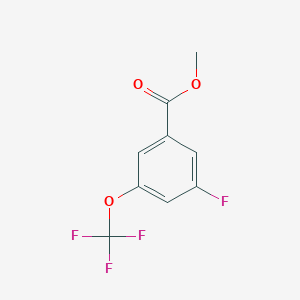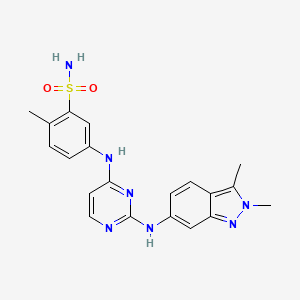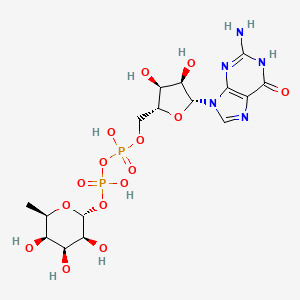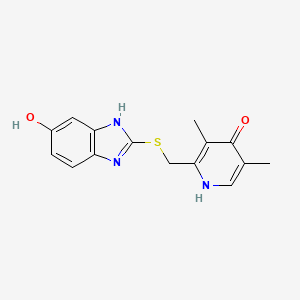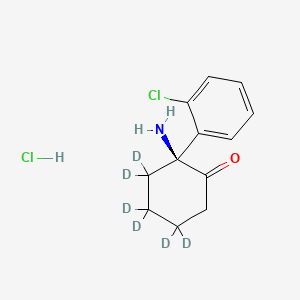
S-Norketamine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Norketamine-d6 Hydrochloride is a deuterated form of S-Norketamine, a metabolite of ketamine. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of ketamine and its metabolites. The deuterium labeling helps in distinguishing it from non-labeled compounds in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Norketamine-d6 Hydrochloride involves several steps. Initially, cyclohexanone reacts with 2-chlorophenyl magnesium bromide to form a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, followed by a rearrangement to produce ketamine. The ketamine is then demethylated to form S-Norketamine, which is subsequently deuterated to obtain S-Norketamine-d6. Finally, the compound is converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
S-Norketamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxynorketamine.
Reduction: It can be reduced back to ketamine.
Substitution: It can undergo substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Hydroxynorketamine
Reduction: Ketamine
Substitution: Alkylated derivatives of this compound
Applications De Recherche Scientifique
S-Norketamine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of ketamine.
Biology: Helps in understanding the biological pathways and effects of ketamine and its metabolites.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to develop new therapeutic agents.
Industry: Employed in the development of new anesthetic and antidepressant drugs
Mécanisme D'action
S-Norketamine-d6 Hydrochloride exerts its effects primarily through the N-methyl-D-aspartate (NMDA) receptor. It acts as a non-competitive antagonist, blocking the receptor and preventing the excitatory neurotransmitter glutamate from binding. This leads to a reduction in neuronal excitability and has been associated with antidepressant effects. The compound also influences other neurotransmitter systems, including cholinergic, opioidergic, and monoaminergic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
R-Ketamine: Another enantiomer of ketamine with similar pharmacological properties.
Esketamine: The S-enantiomer of ketamine, used as an antidepressant.
Hydroxynorketamine: A metabolite of ketamine with potential therapeutic effects.
Uniqueness
S-Norketamine-d6 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracking and analysis in pharmacokinetic studies. This labeling provides a distinct advantage in distinguishing it from other non-labeled compounds, making it invaluable in research settings .
Propriétés
Formule moléculaire |
C12H15Cl2NO |
|---|---|
Poids moléculaire |
266.19 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5-hexadeuteriocyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/t12-;/m0./s1/i3D2,4D2,8D2; |
Clé InChI |
CLPOJGPBUGCUKT-XGGGMOROSA-N |
SMILES isomérique |
[2H]C1(CC(=O)[C@](C(C1([2H])[2H])([2H])[2H])(C2=CC=CC=C2Cl)N)[2H].Cl |
SMILES canonique |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
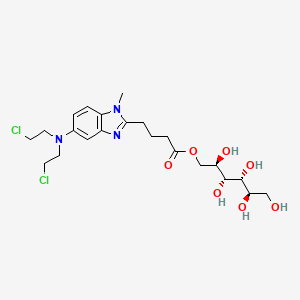
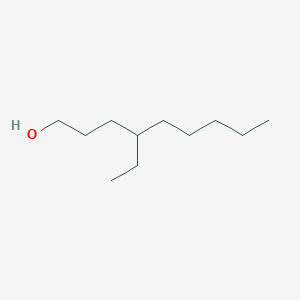
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
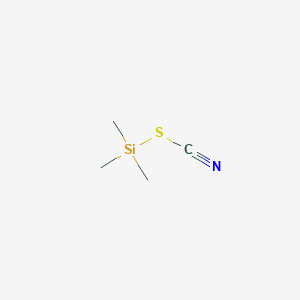
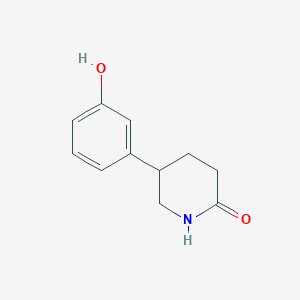
![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
